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Compound of Interest

Compound Name: Deisopropylatrazine

Cat. No.: B029266

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of deisopropylatrazine (DIA) and
deethylatrazine (DEA), two major metabolites of the widely used herbicide atrazine. This
document synthesizes experimental data on their chemical properties, metabolic pathways,
toxicology, and analytical determination to support research and risk assessment activities.

Chemical and Physical Properties

Deisopropylatrazine (DIA) and deethylatrazine (DEA) are structurally similar chlorinated
triazine compounds formed by the N-dealkylation of the parent atrazine molecule. However,
subtle differences in their alkyl side chains result in variations in their physicochemical
properties, which can influence their environmental fate and biological activity.
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Deisopropylatrazin

Deethylatrazine

Property Reference(s)
e (DIA) (DEA)
Molecular Formula CsHsCINs CeH10CINs [1]
Molecular Weight 173.60 g/mol 187.63 g/mol [1]
CAS Number 1007-28-9 6190-65-4 [1]
LogP (Octanol-Water
- o 1.15 1.51 [21[3]
Partition Coefficient)
Not explicitly found,

Water Solubility (at but generall

W 980 mg/L J Y [3]

20°C, pH 7)

considered

moderately soluble.

Note: A higher LogP value for DEA suggests it is slightly more lipophilic than DIA, which may
affect its bioaccumulation potential and interaction with biological membranes.

Metabolic Pathway of Atrazine

Both DIA and DEA are primary metabolites of atrazine, formed through the enzymatic removal
of one of the N-alkyl groups. This process is a key step in the detoxification of atrazine in
various organisms, including mammals, plants, and microorganisms.[4][5] The initial

dealkylation can occur on either the ethyl or the isopropyl side chain, leading to the formation of

DEA or DIA, respectively.[5] Further metabolism can lead to the formation of

didealkyldiaminochlorotriazine (DACT).

N-de-ethylation
N-de-isopropylation

Deethylatrazine (DEA)

N-de-isopropylation

Click to download full resolution via product page

Didealkyldiamino-
chlorotriazine (DACT)
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Caption: Metabolic pathway of atrazine to its primary metabolites, deethylatrazine (DEA) and
deisopropylatrazine (DIA), and the subsequent formation of didealkyldiaminochlorotriazine
(DACT).

Toxicological Profile

The toxicity of atrazine and its metabolites has been a subject of extensive research. Generally,
the acute toxicity of the metabolites is considered to be lower than that of the parent
compound, atrazine.

Acute Oral Toxicity in Rats

LDso (mgl/kg bod
LDso (mgl/kg body = (mglkg g

Compound . weight) - Female Reference(s)
weight) - Male Rat

Rat
Deisopropylatrazine
propy 2290 810 [4]
(DIA)
Deethylatrazine (DEA) 1890 670 [4]

Based on these LDso values, deethylatrazine appears to be slightly more acutely toxic than
deisopropylatrazine in both male and female rats.

Aquatic Toxicity

A comparative study on the acute and chronic toxicity of atrazine and its metabolites on several
aguatic organisms, including the amphipods Hyalella azteca and Diporeia spp., and the
unicellular alga Pseudokirchneriella subcapitata, consistently ranked the toxicity as follows:
Atrazine > Deethylatrazine (DEA) > Deisopropylatrazine (DIA).[6]

Endocrine Disrupting Effects

Atrazine and its metabolites are known endocrine disruptors, primarily affecting the
hypothalamic-pituitary-gonadal (HPG) axis.[7][8][9] Studies in rats have shown that both DEA
and DIA can delay the onset of puberty in males.[10] The mechanism of endocrine disruption is
complex and may involve multiple pathways, including the induction of aromatase, the enzyme
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that converts androgens to estrogens, and the inhibition of phosphodiesterase, leading to
increased cAMP levels.[11][12][13]

One study demonstrated that both DIA and DEA can cause a rapid, dose-dependent increase
in plasma adrenocorticotropic hormone (ACTH) and corticosterone in male Wistar rats,
suggesting an effect on the hypothalamic-pituitary-adrenal (HPA) axis.[14] While both
metabolites showed this effect, the study did not provide a direct quantitative comparison of
their potencies.

Experimental Protocols
Analysis of Deisopropylatrazine and Deethylatrazine in
Water Samples

A common and effective method for the simultaneous determination of DIA and DEA in water
samples involves solid-phase extraction (SPE) followed by gas chromatography-mass
spectrometry (GC-MS).[15]

Sample Preparation: Solid-Phase Extraction (SPE)

Sample pH Adjustment: Adjust the pH of the water sample to a range of 3-4.[15]

o Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by
deionized water through it.

o Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.
The analytes will be retained on the solid phase.

» Cartridge Washing: Wash the cartridge with deionized water to remove any interfering polar
compounds.

e Analyte Elution: Elute the retained DIA and DEA from the cartridge using a suitable organic
solvent, such as ethyl acetate.[15]

» Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
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« Injection: Inject an aliquot of the concentrated extract into the GC-MS system.

e Separation: The compounds are separated based on their boiling points and interaction with
the GC column (e.g., a HP5-MS capillary column).[16]

o Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to
enhance sensitivity and selectivity for the target analytes.[15] Specific ions for DIA and DEA
are monitored for quantification.
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Caption: A typical experimental workflow for the analysis of deisopropylatrazine and
deethylatrazine in water samples.

In Vivo Assessment of Endocrine Disruption
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The following protocol is a summary of a study that investigated the effects of DIA and DEA on
puberty in male Wistar rats.[10]

¢ Animal Model: Intact male Wistar rats.

o Dosing Period: Animals were administered the test compounds by gavage from postnatal
day (PND) 23 through PND 53.[10]

e Test Compounds and Doses: Deethylatrazine (DEA) and deisopropylatrazine (DIA) were
administered at doses equivalent to atrazine equimolar doses (AED) of 6.25, 12.5, 25, 50,
100, or 200 mg/kg.[10]

» Endpoint Measurement:

o Preputial Separation (PPS): The day of PPS, a marker of puberty onset in male rats, was
recorded.

o Organ Weights: At PND 53, animals were euthanized, and the weights of reproductive
organs (ventral prostate, lateral prostate, seminal vesicles, and epididymis) were
measured.[10]

o Hormone Levels: Serum levels of testosterone, estrone, and estradiol were determined
using appropriate immunoassays.[10]

o Data Analysis: Statistical analysis was performed to compare the treated groups with the
control group to identify any significant effects on the measured endpoints.

Signaling Pathway Disruption

Atrazine and its metabolites can interfere with key signaling pathways, particularly those
involved in neuroendocrine function. The primary mechanism of atrazine's endocrine-disrupting
effect is believed to be the suppression of the luteinizing hormone (LH) surge, which is critical
for ovulation and normal estrous cyclicity.[5] This is thought to occur through effects on the
central nervous system, specifically the hypothalamus.[9]

Atrazine has also been shown to inhibit cAMP-specific phosphodiesterase-4 (PDE4), leading to
an increase in intracellular cyclic adenosine monophosphate (cCAMP) levels.[11] Elevated cAMP
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can then activate various downstream signaling cascades, including those involved in

steroidogenesis.

Atrazine Metabolites

Deisopropylatrazine (DIA) &
Deethylatrazine (DEA)

Cellular Effects

Inhibition of
Phosphodiesterase 4 (PDE4)

leads to

Increased
intracellular cAMP

Activation of

Protein Kinase A (PKA)

Phosphorylation of
CREB

gene transcription

Increased Aromatase
Expression/Activity

Physiological Outcomes

Altered Steroidogenesis
(e.g., increased estrogen)

Disruption of HPG Axis
(e.g., delayed puberty)
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Caption: A simplified signaling pathway illustrating a potential mechanism of endocrine
disruption by atrazine metabolites, involving the inhibition of PDE4 and subsequent
downstream effects.

Conclusion

Deisopropylatrazine and deethylatrazine are significant metabolites of atrazine with distinct,
albeit similar, chemical and toxicological profiles. The available data suggest that DEA is
slightly more lipophilic and acutely toxic than DIA. Both compounds exhibit endocrine-
disrupting properties, affecting the reproductive development in a manner similar to the parent
compound. A comprehensive understanding of the comparative effects of these metabolites is
crucial for accurate environmental and human health risk assessments of atrazine exposure.
Further research focusing on a direct quantitative comparison of their potencies on specific
endocrine pathways would be beneficial for refining these assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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